molecular formula C11H16N2O3S B11603563 5-Oxo-2-propyl-5-(1,3-thiazol-2-ylamino)pentanoic acid

5-Oxo-2-propyl-5-(1,3-thiazol-2-ylamino)pentanoic acid

Cat. No.: B11603563
M. Wt: 256.32 g/mol
InChI Key: IPLNQILSPZHUJK-UHFFFAOYSA-N
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Description

5-Oxo-2-propyl-5-(1,3-thiazol-2-ylamino)pentanoic acid is a compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2-propyl-5-(1,3-thiazol-2-ylamino)pentanoic acid typically involves the reaction of a thiazole derivative with a suitable precursor. One common method involves the reaction of 2-aminothiazole with a propyl-substituted keto acid under acidic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2-propyl-5-(1,3-thiazol-2-ylamino)pentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the thiazole ring .

Scientific Research Applications

5-Oxo-2-propyl-5-(1,3-thiazol-2-ylamino)pentanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Oxo-2-propyl-5-(1,3-thiazol-2-ylamino)pentanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-2-propyl-5-(1,3-thiazol-2-ylamino)pentanoic acid is unique due to its specific structure, which combines a thiazole ring with a propyl-substituted keto acid.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

5-oxo-2-propyl-5-(1,3-thiazol-2-ylamino)pentanoic acid

InChI

InChI=1S/C11H16N2O3S/c1-2-3-8(10(15)16)4-5-9(14)13-11-12-6-7-17-11/h6-8H,2-5H2,1H3,(H,15,16)(H,12,13,14)

InChI Key

IPLNQILSPZHUJK-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC(=O)NC1=NC=CS1)C(=O)O

Origin of Product

United States

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